2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid
Description
2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid is a benzoic acid derivative featuring a 4-chlorobenzylthio (-S-CH₂-C₆H₄-Cl) substituent at the 2-position of the benzene ring.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLALGWPEGHXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Protected Carboxylic Acid Intermediates
A widely employed strategy involves protecting the carboxylic acid group as an ester to prevent undesired side reactions during sulfanyl group introduction. For instance, methyl 2-hydroxybenzoate serves as a starting material, where the hydroxyl group is converted to a sulfonate ester (e.g., triflate or tosylate) to enhance leaving-group ability. Subsequent reaction with 4-chlorobenzylthiol in the presence of a base, such as potassium carbonate, facilitates nucleophilic displacement.
Example Protocol :
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Protection : Methyl 2-hydroxybenzoate is treated with trifluoromethanesulfonic anhydride in dichloromethane at 0°C to form methyl 2-trifluoromethanesulfonyloxybenzoate.
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Substitution : The triflate intermediate reacts with 4-chlorobenzylthiol in dimethylformamide (DMF) at 80°C for 12 hours, yielding methyl 2-[(4-chlorobenzyl)sulfanyl]benzoate.
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Deprotection : Hydrolysis with aqueous sodium hydroxide converts the ester to the free carboxylic acid, achieving final yields of 65–75%.
This method benefits from straightforward conditions but requires stringent control over stoichiometry to minimize thiol oxidation.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal catalysis offers a robust route for constructing C–S bonds under mild conditions. Drawing from patented methodologies, palladium complexes facilitate coupling between aryl sulfonate esters and organozinc reagents derived from 4-chlorobenzyl halides.
Catalytic System :
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Precursor : Methyl 2-(perfluorobutanesulfonyloxy)benzoate (prepared via sulfonylation of methyl salicylate).
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Organozinc Reagent : 4-Chlorobenzylzinc bromide, generated by treating 4-chlorobenzyl bromide with activated zinc dust in tetrahydrofuran (THF).
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Coupling : Pd(PPh₃)₄ catalyzes the reaction at 70°C for 24 hours, affording the coupled product in 70–79% yield.
This approach excels in regioselectivity and functional group tolerance, though it demands anhydrous conditions and specialized ligands.
Thiol-Disulfide Interchange Reactions
While less common, disulfide intermediates provide an oxidation-resistant pathway. 2-Mercaptobenzoic acid reacts with bis(4-chlorobenzyl) disulfide in the presence of a reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP), selectively forming the desired thioether. Yields remain moderate (50–60%) due to competing disulfide scrambling, necessitating rigorous purification.
Optimization and Challenges
Solvent and Temperature Effects
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Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may promote ester hydrolysis.
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Aromatic solvents (toluene, xylene) are preferred for Pd-catalyzed couplings to stabilize intermediates.
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Elevated temperatures (80–100°C) accelerate substitution and coupling but risk thiol oxidation.
Catalytic Innovations
Nickel-based catalysts (e.g., NiCl₂(dppe)) offer a cost-effective alternative to palladium, though with reduced efficiency (45–55% yield). Ligand design, particularly bis-phosphine complexes, improves turnover frequency and selectivity.
Data Tables: Comparative Analysis of Methods
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Structural and Functional Differences
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. This may influence solubility and binding affinity in biological systems.
- Trifluoromethyl and Pyrimidine Modifications : The pyrimidine derivative (C₂₃H₂₀ClF₃N₄O₂S) exhibits enhanced bioactivity due to the trifluoromethyl group’s metabolic stability and the pyrimidine ring’s ability to interact with DNA synthesis enzymes .
Crystallographic Insights
- Bond Lengths and Angles: In the pyrimidine analog (C₂₃H₂₀ClF₃N₄O₂S), key bond distances include S–C (1.765–1.790 Å) and C–Cl (1.735 Å), with dihedral angles between aromatic rings ranging from 74.8° to 89.5°, indicating non-planar conformations that may affect molecular packing and solubility .
- Hydrogen Bonding: Weak N–H⋯N(cyano) interactions (2.1–2.3 Å) stabilize the crystal lattice in pyrimidine derivatives, whereas simpler benzoic acid analogs rely on O–H⋯O hydrogen bonds .
Pharmacological Potential
- Antimicrobial Properties : Sulfanyl-substituted benzoic acids (e.g., CAS 135-13-7) show chelating effects that disrupt microbial metal ion homeostasis, though the 4-chlorobenzyl variant’s efficacy remains unexplored .
Biological Activity
2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid, with the CAS number 15887-84-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a chlorobenzyl group attached to a benzenecarboxylic acid through a sulfanyl linkage, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 284.75 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (Octanol-water partition coefficient) | Not specified |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.
Case Study: Antimicrobial Screening
A study conducted using the agar-disc diffusion method assessed the antimicrobial efficacy of this compound against several pathogens:
- Tested Bacteria :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Tested Fungi :
- Candida albicans
The results indicated that the compound displayed potent antibacterial activity with minimal inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against Gram-positive bacteria, while showing moderate antifungal activity against Candida albicans .
The antimicrobial action of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. The presence of the sulfanyl group may enhance its ability to penetrate bacterial membranes, leading to increased efficacy .
Cytotoxicity and Selectivity
While evaluating the cytotoxic effects, it was found that the compound exhibited selective toxicity towards bacterial cells over mammalian cells, suggesting a favorable therapeutic index for potential medicinal use .
Potential Therapeutic Applications
Given its antimicrobial properties, there is potential for this compound in treating infections caused by resistant strains of bacteria. Further studies are needed to explore its efficacy in vivo and its potential role as an antibiotic or antifungal agent.
Q & A
Basic: What are the standard synthetic routes for 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiol-ene reactions. A common approach is reacting 2-mercaptobenzoic acid with 4-chlorobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). For example, analogous compounds (e.g., pyrimidine derivatives) were synthesized by refluxing precursors in ethanol, followed by solvent removal, aqueous workup, and crystallization . NMR (¹H/¹³C) and X-ray crystallography are critical for structural confirmation .
Advanced: How can non-merohedral twinning in crystallographic studies of this compound be resolved?
Methodological Answer:
Non-merohedral twinning, observed in crystals of related derivatives, requires specialized refinement protocols in software like SHELXL. For instance, a twin law matrix can be applied to model the twin component (e.g., refining minor twin fractions up to ~47%) . Data collection should use high-resolution detectors (e.g., Agilent SuperNova) with multi-scan absorption corrections. Structure validation tools like PLATON or CCDC Mercury help identify and refine twin domains .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the benzenecarboxylic acid proton appears as a singlet near δ 12-13 ppm, while sulfanyl-linked CH₂ groups resonate at δ 3.5-4.0 ppm .
- FT-IR : Carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O (~1680-1720 cm⁻¹) are key markers .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How can QSAR models optimize the bioactivity of derivatives targeting TRPM4 channels?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models require:
- Descriptor Selection : Electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for substituents like 4-chlorobenzyl or sulfanyl groups .
- Validation : Cross-validation (e.g., leave-one-out) ensures model robustness. For TRPM4 inhibitors, C3-substituents and sulfanyl linker geometry significantly modulate activity .
- Docking Studies : Molecular docking with TRPM4 homology models (e.g., using AutoDock Vina) identifies key interactions, such as hydrogen bonds with Arg332 or hydrophobic contacts with Leu304 .
Basic: What are the environmental persistence metrics for this compound?
Methodological Answer:
- Soil Adsorption : Batch equilibrium tests (OECD Guideline 106) quantify adsorption coefficients (Kd) using HPLC-UV detection. Chlorobenzyl groups increase hydrophobicity, leading to higher Kd values .
- Biodegradation : Modified Sturm test (OECD 301B) measures CO₂ evolution. Sulfanyl linkages may slow degradation compared to unsubstituted analogs .
Advanced: How can crystallographic data resolve contradictions in reported bioactivity of derivatives?
Methodological Answer:
Contradictions often arise from conformational flexibility. For example:
- Crystal Packing Effects : Hydrogen bonding (e.g., N–H⋯N interactions in pyrimidine derivatives) stabilizes active conformations. Compare unit cell parameters (e.g., dihedral angles between aromatic rings) across studies .
- Tautomerism : Use DFT calculations (e.g., Gaussian) to assess energy differences between tautomers. Experimental validation via variable-temperature NMR or IR can confirm dominant forms .
Basic: What are the standard assays for evaluating antifungal activity?
Methodological Answer:
- Broth Microdilution (CLSI M27-A3) : Determines MIC against Candida spp. or Aspergillus spp. Derivatives with electron-withdrawing groups (e.g., 4-Cl) enhance membrane disruption .
- Time-Kill Assays : Assess fungicidal vs. fungistatic effects. Synergy with fluconazole can be tested via checkerboard assays .
Advanced: How does substituent placement on the benzyl ring influence VLA-4 antagonism?
Methodological Answer:
- Meta vs. Para Substitution : Para-chloro groups (e.g., compound 20l) enhance VLA-4 binding affinity (IC₅₀ < 100 nM) by optimizing steric complementarity with the integrin’s MIDAS domain .
- Sulfanyl Linker Length : Molecular dynamics simulations (e.g., GROMACS) show that longer linkers (≥3 carbons) reduce entropic penalties upon binding .
Basic: How is purity assessed during synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm. Purity >95% is typical for biological testing .
- Elemental Analysis : Matches calculated vs. observed C/H/N/S percentages within 0.4% deviation .
Advanced: What strategies mitigate racemization in chiral derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
